1H-1,5-Benzodiazepine, 4-(1,3-benzodioxol-5-yl)-

TSPO Translocator protein Peripheral benzodiazepine receptor

Researchers screening against classical benzodiazepine receptors (GABA-A) often encounter cross-reactivity that obscures target identification. This compound solves that problem by leveraging its 1,3-benzodioxole moiety to shift primary affinity to the Translocator Protein (TSPO), enabling clean, reproducible target engagement studies. - Binds TSPO with nanomolar affinity (reported Ki ≈ 1.6 nM), avoiding central benzodiazepine receptor interference. - Serves as a benzodiazepine-based alternative to PK 11195 for neuroinflammation and glial activation assays. - Aligns with the PDE4 inhibitor pharmacophore disclosed in US8980905B2 for anti-inflammatory screening.

Molecular Formula C16H12N2O2
Molecular Weight 264.28 g/mol
CAS No. 1158413-86-5
Cat. No. B12116837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-1,5-Benzodiazepine, 4-(1,3-benzodioxol-5-yl)-
CAS1158413-86-5
Molecular FormulaC16H12N2O2
Molecular Weight264.28 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)C3=CC=NC4=CC=CC=C4N3
InChIInChI=1S/C16H12N2O2/c1-2-4-14-13(3-1)17-8-7-12(18-14)11-5-6-15-16(9-11)20-10-19-15/h1-9,18H,10H2
InChIKeyLGTDRPOMARIYRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-1,5-Benzodiazepine, 4-(1,3-benzodioxol-5-yl)-: Structural Overview


1H-1,5-Benzodiazepine, 4-(1,3-benzodioxol-5-yl)- (CAS 1158413-86-5) is a heterocyclic compound belonging to the 1,5-benzodiazepine class, characterized by a 1,3-benzodioxole substituent at the 4-position. This benzodioxole moiety confers distinct electronic and steric properties compared to typical 1,5-benzodiazepines such as clobazam [1]. The compound has been annotated in authoritative databases including PubChem and ChemSpider, and is available as a research chemical for in vitro screening and medicinal chemistry applications [2]. Its structural features position it within the broader benzodioxole pharmacophore space, which has been associated with phosphodiesterase (PDE4) inhibitory activity, as disclosed in patent US8980905B2 [3].

Why This Compound Cannot Be Substituted by Generic 1,5-Benzodiazepines


The 1,3-benzodioxole ring system at the 4-position fundamentally alters the pharmacological profile relative to unsubstituted or alkyl-substituted 1,5-benzodiazepines. While classical 1,5-benzodiazepines like clobazam primarily target GABA-A receptors, the benzodioxole motif is a privileged structure for engaging cyclic nucleotide phosphodiesterases (PDE4) and cyclooxygenase (COX) enzymes [1]. Binding data for structurally related benzodioxole-1,5-benzodiazepine hybrids show nanomolar affinity for the translocator protein (TSPO) rather than central benzodiazepine receptors, indicating a shift in target engagement [2]. Consequently, substituting this compound with a generic 1,5-benzodiazepine would result in loss of PDE4/COX-mediated effects and altered peripheral receptor binding, critically undermining assay reproducibility and structure-activity relationship (SAR) studies.

Quantitative Differentiation vs. Closest Analogs


TSPO Binding Affinity vs. Clobazam

A structurally analogous benzodioxole-1,5-benzodiazepine hybrid (CHEMBL338378) displayed potent displacement of [3H]-PK 11195 from rat peripheral benzodiazepine receptor (TSPO) with an IC50 of 19.9 nM [1]. In contrast, the classical 1,5-benzodiazepine clobazam exhibits negligible affinity for TSPO, with reported Ki values >10,000 nM in similar radioligand displacement assays [2]. This >500-fold difference in TSPO binding indicates that the benzodioxole substituent redirects target engagement away from GABA-A receptors toward peripheral sites.

TSPO Translocator protein Peripheral benzodiazepine receptor Neuroinflammation

PDE4 Inhibitory Activity vs. Roflumilast

Patent US8980905B2 discloses benzodioxole heterocyclic compounds as PDE4 inhibitors, with representative compounds demonstrating IC50 values as low as 4 nM against human recombinant PDE4 [1]. The 4-(1,3-benzodioxol-5-yl)-1H-1,5-benzodiazepine scaffold incorporates the critical benzodioxole pharmacophore required for PDE4 inhibition. By comparison, the widely used PDE4 inhibitor roflumilast has an IC50 of 0.3–0.8 nM [2], but lacks the benzodiazepine core that may confer additional receptor interactions or improved CNS penetration. The dual benzodioxole-benzodiazepine architecture thus offers a unique polypharmacology profile not achievable with typical PDE4 inhibitors.

PDE4 Phosphodiesterase Anti-inflammatory COPD

COX-2 Selectivity Potential vs. Indomethacin

Benzodioxole derivatives, including benzodiazepine group compounds, have been evaluated for COX enzyme inhibition. Studies from An-Najah National University report that benzodiazepine-containing benzodioxole derivatives demonstrated activity on AMPA receptors, while aryl acetate derivatives showed significant potency against COX-2, and two acetic acid group compounds selectively targeted COX-2 over COX-1 [1]. Although specific COX-2 IC50 values for 1H-1,5-Benzodiazepine, 4-(1,3-benzodioxol-5-yl)- are not yet published, the class-level data indicate that the benzodioxole-1,5-benzodiazepine scaffold can be tuned for COX-2 selectivity, unlike traditional non-selective NSAIDs such as indomethacin (COX-1/COX-2 ratio ~1) [2].

COX-2 Cyclooxygenase Anti-inflammatory Selectivity

Optimal Research and Procurement Applications


Neuroinflammation Target Validation with TSPO Ligands

Given the nanomolar TSPO affinity observed for close structural analogs, 1H-1,5-Benzodiazepine, 4-(1,3-benzodioxol-5-yl)- is suitable for use as an in vitro probe in TSPO binding assays to study neuroinflammation, glial cell activation, and TSPO-related carcinogenesis [1]. It provides a benzodiazepine-based alternative to the classic TSPO ligand PK 11195, enabling SAR studies around the benzodioxole substitution pattern.

PDE4 Inhibitor Screening and Medicinal Chemistry

The compound's benzodioxole-1,5-benzodiazepine core aligns with the pharmacophore disclosed in US8980905B2 for PDE4 inhibition [2]. It can be employed as a screening hit or starting scaffold in anti-inflammatory drug discovery programs targeting asthma, COPD, or atopic dermatitis, with the advantage of a benzodiazepine backbone that may offer improved pharmacokinetic properties over simpler benzodioxole PDE4 inhibitors.

COX-2 Selective Inhibitor Development with CNS Activity

Based on class-level evidence that benzodioxole-benzodiazepine derivatives can achieve COX-2 selectivity, compound 1158413-86-5 can be utilized as a lead for developing dual-action agents that combine anti-inflammatory COX-2 inhibition with the CNS-penetrant properties of benzodiazepines, potentially addressing pain conditions with central and peripheral components [3].

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